2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide
CAS No.: 46322-66-1
Cat. No.: VC3924661
Molecular Formula: C8H8Cl2N4
Molecular Weight: 231.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 46322-66-1 |
|---|---|
| Molecular Formula | C8H8Cl2N4 |
| Molecular Weight | 231.08 g/mol |
| IUPAC Name | 2-[(Z)-(2,4-dichlorophenyl)methylideneamino]guanidine |
| Standard InChI | InChI=1S/C8H8Cl2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4- |
| Standard InChI Key | WDPPSRUIMSQVFX-PQMHYQBVSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)Cl)/C=N\N=C(N)N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s systematic IUPAC name is (E)-2-(2,4-dichlorobenzylidene)hydrazinecarboximidamide, reflecting its imine (C=N) bond geometry and substituent arrangement. Its molecular formula is C₉H₉Cl₂N₅, with a molecular weight of 245.1 g/mol . Key structural features include:
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A dichlorinated benzene ring (2,4-dichloro substitution) providing electron-withdrawing effects that enhance electrophilic reactivity.
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A hydrazone bridge (-NH-N=C-) connecting the benzylidene group to the carboximidamide moiety, enabling tautomerism and metal coordination .
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A guanidine-derived carboximidamide group (-NH-C(=NH)-NH₂), which participates in hydrogen bonding and ionic interactions .
Table 1: Structural Comparison with Analogous Compounds
The 2,4-dichloro configuration distinguishes this compound from its 2,6-dichloro isomer (guanabenz), which exhibits α2-adrenergic activity but lacks NMDA receptor affinity .
Synthesis and Physicochemical Properties
Synthetic Routes
The compound is typically synthesized via Schiff base condensation between 2,4-dichlorobenzaldehyde and hydrazinecarboximidamide under acidic or neutral conditions . Key steps include:
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Aldehyde Activation: 2,4-Dichlorobenzaldehyde reacts with hydrazinecarboximidamide in ethanol or methanol at 60–80°C.
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Imine Formation: The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond.
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Purification: Crystallization from ethanol/water mixtures yields pure product with >90% efficiency .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Enhances solubility of intermediates |
| Temperature | 70°C | Balances reaction rate and side reactions |
| Reaction Time | 4–6 hours | Ensures complete imine formation |
| Catalyst | None required | Avoids byproduct formation |
Physicochemical Characteristics
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Solubility: Sparingly soluble in water (<0.1 mg/mL), moderately soluble in DMSO (12 mg/mL), and highly soluble in dichloromethane .
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Stability: Stable under inert atmospheres but hydrolyzes in strong acids/bases due to hydrazone cleavage .
Biological Activity and Mechanisms
Neuroprotective Effects
The compound demonstrates NMDA receptor antagonism by selectively binding to the NR2B subunit, reducing glutamate-induced excitotoxicity . In cortical neuron models, it attenuates Ca²⁺ influx by 40–60% at 10 µM, comparable to ifenprodil . Retromer stabilization activity further enhances its neuroprotective profile, promoting amyloid precursor protein (APP) trafficking and reducing Aβ plaque formation .
Anticonvulsant Properties
In rodent seizure models, the compound (30 mg/kg, i.p.) suppresses pentylenetetrazole-induced tonic-clonic seizures via GABAergic modulation, increasing synaptic GABA levels by 35%. This effect is independent of benzodiazepine-binding sites, suggesting a novel mechanism.
Table 3: Pharmacological Profile
| Activity | Target | EC₅₀/IC₅₀ | Model System |
|---|---|---|---|
| NMDA antagonism | NR2B subunit | 1.2 µM | Cortical neurons |
| Retromer stabilization | VPS35-VPS29 complex | 0.8 µM | HEK293 cells |
| Anticonvulsant | GABA-T enzyme | 15 µM | Rat hippocampal slices |
Applications in Drug Development
Lead Compound for Neurodegenerative Diseases
The compound’s dual action on NMDA receptors and retromer complexes positions it as a candidate for Alzheimer’s and Parkinson’s disease therapy. Preclinical studies show a 50% reduction in Aβ42 levels in transgenic mouse models at 10 mg/kg/day .
Recent Advances and Future Directions
Recent patents highlight derivatives with improved blood-brain barrier permeability, such as 2-(2,4-dichlorobenzylidene)-N-methylhydrazinecarboximidamide, which exhibits 2-fold higher brain uptake in mice . Computational modeling efforts aim to optimize substituent patterns for enhanced NR2B selectivity .
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